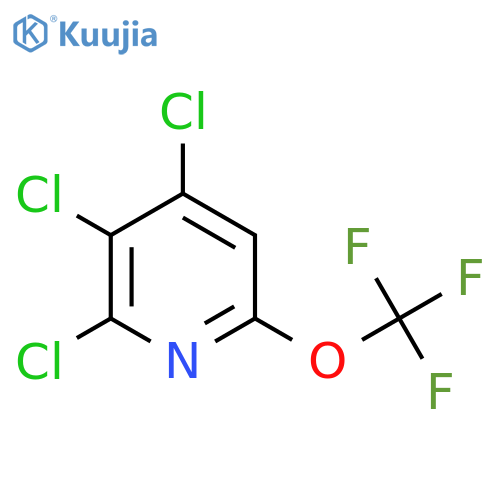Cas no 1806760-54-2 (2,3,4-Trichloro-6-(trifluoromethoxy)pyridine)

1806760-54-2 structure
商品名:2,3,4-Trichloro-6-(trifluoromethoxy)pyridine
CAS番号:1806760-54-2
MF:C6HCl3F3NO
メガワット:266.432449102402
CID:4926661
2,3,4-Trichloro-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2,3,4-Trichloro-6-(trifluoromethoxy)pyridine
-
- インチ: 1S/C6HCl3F3NO/c7-2-1-3(14-6(10,11)12)13-5(9)4(2)8/h1H
- InChIKey: ZYWBJBBOUVMYMK-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(N=C(C=1)OC(F)(F)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 203
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 22.1
2,3,4-Trichloro-6-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023024277-500mg |
2,3,4-Trichloro-6-(trifluoromethoxy)pyridine |
1806760-54-2 | 97% | 500mg |
$1,029.00 | 2022-03-31 | |
| Alichem | A023024277-1g |
2,3,4-Trichloro-6-(trifluoromethoxy)pyridine |
1806760-54-2 | 97% | 1g |
$1,831.20 | 2022-03-31 | |
| Alichem | A023024277-250mg |
2,3,4-Trichloro-6-(trifluoromethoxy)pyridine |
1806760-54-2 | 97% | 250mg |
$686.80 | 2022-03-31 |
2,3,4-Trichloro-6-(trifluoromethoxy)pyridine 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
1806760-54-2 (2,3,4-Trichloro-6-(trifluoromethoxy)pyridine) 関連製品
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 624-75-9(Iodoacetonitrile)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
